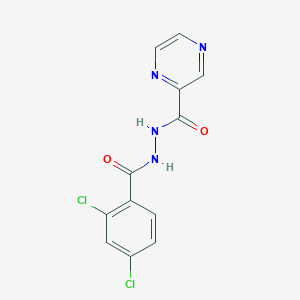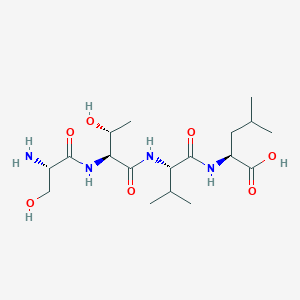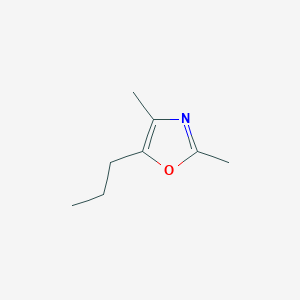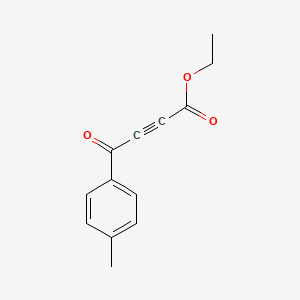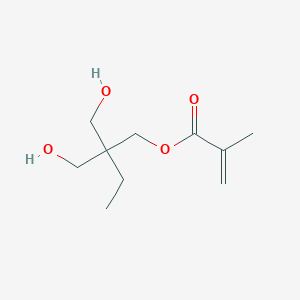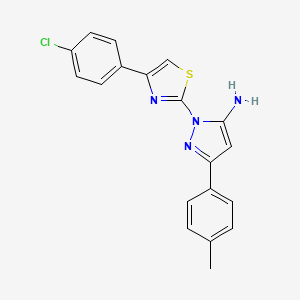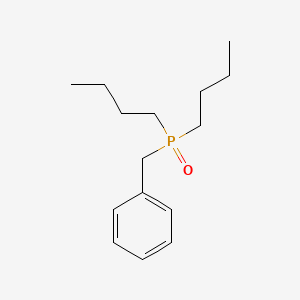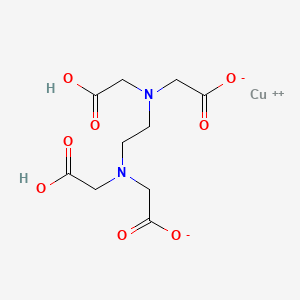
Copper ethylenediaminetetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper ethylenediaminetetraacetate is a coordination compound formed by the chelation of copper ions with ethylenediaminetetraacetic acid. This compound is known for its ability to form stable complexes with metal ions, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper ethylenediaminetetraacetate can be synthesized by reacting copper(II) salts with ethylenediaminetetraacetic acid in an aqueous solution. The reaction typically involves mixing an aqueous solution of copper(II) sulfate with ethylenediaminetetraacetic acid at a controlled pH. The pH is adjusted using sodium hydroxide to ensure the complete dissolution of ethylenediaminetetraacetic acid and the formation of the copper complex .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where copper(II) salts and ethylenediaminetetraacetic acid are mixed under controlled conditions. The reaction mixture is then filtered to remove any impurities, and the resulting solution is concentrated and crystallized to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Copper ethylenediaminetetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents, leading to the formation of copper(I) complexes.
Substitution: The ethylenediaminetetraacetate ligand can be substituted by other ligands in the presence of competing chelating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Competing chelating agents such as nitrilotriacetic acid can be used under acidic conditions.
Major Products Formed
Oxidation: Copper(II) oxide and other copper(II) complexes.
Reduction: Copper(I) complexes.
Substitution: New metal-ligand complexes with different chelating agents.
Applications De Recherche Scientifique
Copper ethylenediaminetetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent for the removal of metal ions from solutions.
Biology: Employed in studies involving metal ion transport and chelation therapy.
Medicine: Investigated for its potential use in treating heavy metal poisoning and as an antimicrobial agent.
Mécanisme D'action
Copper ethylenediaminetetraacetate exerts its effects through the chelation of metal ions. The ethylenediaminetetraacetic acid ligand forms multiple bonds with the copper ion, creating a stable complex. This chelation process can sequester metal ions, preventing them from participating in unwanted chemical reactions. The compound’s ability to bind metal ions also makes it effective in removing heavy metals from biological systems and industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) bis(acetylacetonate): Another copper chelate used in chemical vapor deposition processes.
Copper(II) sodium ethylenediaminetetraacetate: Similar to copper ethylenediaminetetraacetate but with sodium ions in the complex.
Uniqueness
This compound is unique due to its high stability and ability to form strong complexes with a wide range of metal ions. This makes it particularly useful in applications requiring the sequestration of metal ions, such as in water treatment and chelation therapy .
Propriétés
Numéro CAS |
54453-03-1 |
|---|---|
Formule moléculaire |
C10H12CuN2O8.2H C10H14CuN2O8 |
Poids moléculaire |
353.77 g/mol |
Nom IUPAC |
copper;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Cu/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
Clé InChI |
BDXBEDXBWNPQNP-UHFFFAOYSA-L |
SMILES canonique |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B14173100.png)
![1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole](/img/structure/B14173104.png)
![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
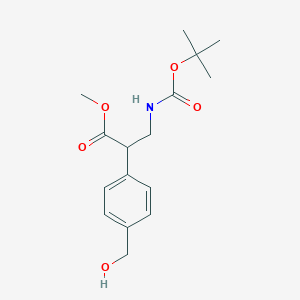
![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)
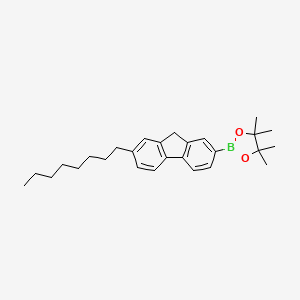
![4-(3,4-Dihydro-1H-isoquinolin-2-yl)-8-ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14173126.png)
